molecular formula C15H10F2N2O2 B7356279 6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one

6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one

Cat. No. B7356279
M. Wt: 288.25 g/mol
InChI Key: FLAMISUXKDYAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been extensively studied for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of 6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell growth and inflammation. It has also been found to activate certain pathways involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and erectile dysfunction, respectively. Additionally, the compound has been found to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one in lab experiments is its potent activity against cancer cells and inflammation. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, studies investigating the pharmacokinetics and toxicity of the compound are necessary to determine its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of 6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one involves the reaction of 3-hydroxybenzylamine with 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.

Scientific Research Applications

6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2/c16-11-6-10-13(7-12(11)17)18-14(19-15(10)21)5-8-2-1-3-9(20)4-8/h1-4,6-7,20H,5H2,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAMISUXKDYAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC2=NC3=CC(=C(C=C3C(=O)N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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